molecular formula C22H32N2O6 B4710857 1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B4710857
M. Wt: 420.5 g/mol
InChI Key: HTSOVEWCDNJZRF-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclohexenylmethyl group and a dimethoxyphenylmethyl group, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenylmethyl and dimethoxyphenylmethyl intermediates, which are then reacted with piperazine under controlled conditions. The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclohex-3-en-1-ylmethyl)(methyl)amine
  • (Cyclohex-3-en-1-ylmethyl)[(2-methoxyphenyl)methyl]amine

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-23-19-8-9-20(24-2)18(14-19)16-22-12-10-21(11-13-22)15-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-4,8-9,14,17H,5-7,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSOVEWCDNJZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
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1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 3
1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
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1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
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1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 6
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1-(Cyclohex-3-en-1-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine;oxalic acid

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